(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
CAS No.:
Cat. No.: VC13756659
Molecular Formula: C6H11ClF3NO2
Molecular Weight: 221.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClF3NO2 |
|---|---|
| Molecular Weight | 221.60 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 |
| Standard InChI Key | NSWWEXCIWCDUEY-WCCKRBBISA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC(F)(F)F)N.Cl |
| SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name, ethyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride, reflects its stereochemistry at the C2 position and the presence of a trifluoromethyl (-CF) group at the C4 position . The (S)-configuration is critical for its chiral properties, which influence its interactions in biological systems and self-assembly processes . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.60 g/mol | |
| InChIKey | NSWWEXCIWCDUEY-WCCKRBBISA-N | |
| SMILES | CCOC(=O)C@HN.Cl |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
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H NMR (CDCl): Signals at δ 1.29 (t, 3H, ethyl CH), 4.16 (q, 2H, ethyl CH), and 4.49 (d, 2H, NH) confirm the ethyl ester and amine groups .
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F NMR: A singlet at δ -67.6 ppm corresponds to the -CF group .
Infrared (IR) Spectroscopy:
Strong absorption bands at 1675 cm (C=O stretch) and 1635 cm (C=N stretch) indicate the presence of ester and amine functionalities .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Condensation of (S)-Phenylglycinol and Ethyl 4,4,4-Trifluoroacetoacetate:
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Hydrochloride Salt Formation:
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The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
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Physicochemical Properties
Thermal Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | 65–68°C (dec.) | |
| Boiling Point | 185.2°C at 760 mmHg | |
| Density | 1.432 g/cm | |
| Solubility | Soluble in DMSO, MeOH |
The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability in biological systems .
Applications in Research
Pharmaceutical Intermediate
As a β-amino acid derivative, the compound serves as a building block for peptidomimetics. The -CF group improves metabolic stability and binding affinity to hydrophobic protein pockets .
Low-Molecular-Weight Organogelators (LMWOs)
In materials science, chiral β-amino acids like this compound form helical supramolecular structures that gelate organic solvents. These gels have applications in drug delivery and nanotechnology .
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